molecular formula C12H16BrNO2 B026602 Benzyl (4-bromobutyl)carbamate CAS No. 101625-10-9

Benzyl (4-bromobutyl)carbamate

Cat. No.: B026602
CAS No.: 101625-10-9
M. Wt: 286.16 g/mol
InChI Key: VYXYYVDRCHWCOP-UHFFFAOYSA-N
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Description

Benzyl (4-bromobutyl)carbamate: is an organic compound with the molecular formula C({12})H({16})BrNO(_{2}) and a molecular weight of 286.16 g/mol . It is a derivative of carbamate, featuring a benzyl group and a 4-bromobutyl chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (4-bromobutyl)carbamate can be synthesized through various methods. One common method involves the reaction of carbon tetrabromide with 4-(Z-amino)-1-butanol . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Benzyl (4-bromobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

Benzyl (4-bromobutyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C14_{14}H16_{16}BrN1_{1}O2_{2}
  • Molecular Weight: 304.19 g/mol

The presence of the bromobutyl group allows for nucleophilic substitution reactions, which can lead to the formation of covalent bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor functions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Nucleophilic Substitution: The bromobutyl group can undergo nucleophilic substitution, leading to covalent modifications of proteins and enzymes.
  • Enzyme Inhibition: This compound has been investigated for its role as an enzyme inhibitor, particularly in pathways involving critical metabolic processes .
  • Cell Signaling Modulation: It may influence cell signaling pathways, affecting gene expression and cellular metabolism through interactions with kinases and transcription factors.

Antileishmanial Activity

Research has shown that derivatives of this compound exhibit significant antileishmanial properties. A study demonstrated that certain synthesized compounds derived from this carbamate displayed effective activity against Leishmania species, indicating potential therapeutic applications in treating leishmaniasis .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated moderate cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy. The results indicated that the compound could induce apoptosis in targeted cells, thereby inhibiting tumor growth .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntileishmanialSignificant activity against Leishmania
CytotoxicityModerate cytotoxic effects on cancer cells
Enzyme InhibitionInhibition of key metabolic enzymes

Case Study: Synthesis and Testing of Derivatives

A notable study involved synthesizing various derivatives of this compound to evaluate their biological activities. The derivatives were tested for their ability to inhibit specific enzymes associated with metabolic pathways. Results showed that modifications to the bromobutyl group significantly affected the biological activity, highlighting the importance of structural variations in pharmacological efficacy .

Properties

IUPAC Name

benzyl N-(4-bromobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXYYVDRCHWCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627713
Record name Benzyl (4-bromobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101625-10-9
Record name Benzyl (4-bromobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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